1-Phenyl-1,3-butadiene
Overview
Description
1-Phenyl-1,3-butadiene is an organic compound with the molecular formula C10H10. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its applications in polymer chemistry and as a reagent in organic synthesis.
Mechanism of Action
Target of Action
1-Phenyl-1,3-butadiene, also known as (E)-Buta-1,3-dien-1-ylbenzene, is a chemical compound that is primarily used in the polymerization process . The primary targets of this compound are the monomers involved in the polymerization process. It interacts with these monomers to form polymers with specific properties.
Mode of Action
The compound acts as a comonomer in the polymerization process. It is incorporated into the polymer chain during the polymerization of 1,3-butadiene . The presence of the phenyl group in the compound influences the properties of the resulting polymer. The phenyl group can introduce rigidity into the polymer chain, affecting its mechanical and thermal properties .
Biochemical Pathways
The polymerization of 1,3-butadiene with this compound leads to the formation of polymers with specific properties . The process is catalyzed by a rare-earth metal catalytic system .
Result of Action
The primary result of the action of this compound is the formation of polymers with specific properties. The incorporation of the compound into the polymer chain can influence the properties of the resulting polymer, such as its rigidity and thermal properties .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and the presence of a catalyst can affect the rate and efficiency of the polymerization process . Additionally, the concentration of the compound can influence its incorporation into the polymer chain .
Preparation Methods
1-Phenyl-1,3-butadiene can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with methylmagnesium bromide, followed by dehydration. The reaction is carried out in an ether solution under a nitrogen atmosphere, and the product is purified through distillation under reduced pressure . Industrial production methods often involve the use of catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
1-Phenyl-1,3-butadiene undergoes several types of chemical reactions, including:
Polymerization: It can be copolymerized with other monomers to form functionalized polydienes.
Oxidation and Reduction: The compound can undergo oxidation to form various products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the phenyl group or the butadiene moiety is modified.
Common reagents used in these reactions include catalysts like CpTiCl3/MAO for polymerization and various oxidizing or reducing agents for other reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-1,3-butadiene has several applications in scientific research:
Polymer Chemistry: It is used to synthesize polydienes with specific properties, such as high glass transition temperatures.
Material Science: The compound is used to create materials with tailored mechanical and thermal properties.
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including polymers and dyes.
Comparison with Similar Compounds
1-Phenyl-1,3-butadiene is similar to other phenyl-substituted butadienes, such as:
- 1-Phenethyl-1,3-butadiene
- 1-(4-Methoxylphenyl)-1,3-butadiene
- 1-(2-Methoxylphenyl)-1,3-butadiene
- 1-(4-N,N-Dimethylaminophenyl)-1,3-butadiene
Compared to these compounds, this compound is unique due to its specific reactivity and the properties of the polymers it forms. It offers a balance of mechanical and thermal properties that make it suitable for various applications in polymer chemistry and material science .
Properties
IUPAC Name |
[(1E)-buta-1,3-dienyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRXPZXQLARHH-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346685 | |
Record name | (E)-1-Phenyl-1,3-butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-78-2, 16939-57-4 | |
Record name | Benzene, 1,3-butadienyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1-Phenyl-1,3-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1-Phenyl-1,3-butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1-Phenyl-1,3-butadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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